Cas no 1805384-08-0 (4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride)

4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride
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- Inchi: 1S/C7H2Cl2F2N2O2S/c8-4-3(1-12)2-13-5(7(10)11)6(4)16(9,14)15/h2,7H
- InChI Key: NSDGVHQBBYWVNO-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=CN=C(C(F)F)C=1S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 402
- Topological Polar Surface Area: 79.2
- XLogP3: 1.9
4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029052698-1g |
4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride |
1805384-08-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride Related Literature
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Additional information on 4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride
4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride
The compound 4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride, also known by its CAS number 1805384-08-0, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and it incorporates multiple functional groups that contribute to its unique chemical properties. The presence of chlorine, cyano, difluoromethyl, and sulfonyl chloride groups makes it a versatile molecule with potential uses in pharmaceuticals, agrochemicals, and materials science.
The synthesis of this compound typically involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki couplings or nucleophilic substitutions. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and purity. For instance, researchers have employed microwave-assisted synthesis to optimize the formation of the sulfonyl chloride group, which is critical for subsequent reactions.
One of the most intriguing aspects of this compound is its reactivity. The sulfonyl chloride group is highly electrophilic and can undergo nucleophilic attacks by various nucleophiles, making it a valuable intermediate in the construction of complex molecules. The cyano group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain transformations. Additionally, the difluoromethyl group contributes to the molecule's stability and can act as a directing group in aromatic substitutions.
Recent research has focused on the application of this compound in drug discovery. Its ability to form bioisosteric replacements for other functional groups has made it a valuable tool in medicinal chemistry. For example, studies have shown that substituting a hydroxyl group with this compound can significantly improve the pharmacokinetic properties of a drug candidate without compromising its biological activity.
In the field of agrochemistry, this compound has been explored as a potential precursor for herbicides and insecticides. Its unique combination of functional groups allows for selective interactions with target enzymes, making it a promising candidate for developing more efficient agricultural chemicals. Furthermore, its stability under various environmental conditions ensures that it can be applied in diverse farming scenarios.
The structural complexity of this compound also makes it an interesting subject for materials science research. By incorporating this molecule into polymer networks or as a building block for supramolecular assemblies, scientists have demonstrated its potential in creating advanced materials with tailored properties. For instance, its ability to form hydrogen bonds and π-π interactions has been leveraged to develop self-healing polymers and stimuli-responsive materials.
In conclusion, 4-Chloro-5-cyano-2-(difluoromethyl)pyridine-3-sulfonyl chloride is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique combination of functional groups and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and related fields. As ongoing research continues to uncover new uses and improved synthetic methods, this compound is poised to play an increasingly important role in modern science.
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